AA147

Unfolded Protein Response ER Stress ATF6 Signaling

AA147 delivers arm-selective ATF6 activation via ER-localized prodrug conversion and restricted PDI covalent modification, leaving IRE1/PERK pathways untouched. Unlike global UPR stressors (tunicamycin) or pan-activators (AA132), it enables clean ATF6 transcriptional program interrogation. Dual NRF2 activation (EC₅₀=3.92 μM) supports crosstalk studies. Validated in murine MI, stroke, renal I/R, and EAE models with BBB penetration (EC₅₀=1.1 μM for ALLC reduction). Pair with RP22 inactive control. For amyloidosis, neurodegeneration & ischemia research.

Molecular Formula C16H17NO2
Molecular Weight 255.31 g/mol
Cat. No. B1665305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAA147
SynonymsATF6 activator 147;  ATF6-activator 147;  ATF6 activator-147
Molecular FormulaC16H17NO2
Molecular Weight255.31 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)O)NC(=O)CCC2=CC=CC=C2
InChIInChI=1S/C16H17NO2/c1-12-7-9-15(18)14(11-12)17-16(19)10-8-13-5-3-2-4-6-13/h2-7,9,11,18H,8,10H2,1H3,(H,17,19)
InChIKeyAWHLTHOHBAGPMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AA147 for Research Procurement: ATF6-Selective Endoplasmic Reticulum Proteostasis Regulator for UPR Pathway Studies


AA147 (Compound 147, CAS 393121-74-9) is a small-molecule endoplasmic reticulum (ER) proteostasis regulator that preferentially activates the ATF6 arm of the unfolded protein response (UPR) independently of global UPR activation or ER stress [1]. The compound is a prodrug that undergoes metabolic activation within the ER to a reactive electrophile (a quinone methide), which then covalently modifies a subset of ER-resident protein disulfide isomerases (PDIs), leading to selective ATF6 transcriptional program activation [2]. Structurally, AA147 is N-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide, with a molecular formula of C₁₆H₁₇NO₂ and a molecular weight of 255.31 g/mol . The compound also activates the NRF2 antioxidant pathway in a cell-type-selective manner through covalent modification of KEAP1 [3].

Why Generic UPR Modulators Cannot Substitute for AA147 in ATF6-Specific Investigations


AA147 is not interchangeable with other UPR modulators due to its arm-selective mechanism of action. Unlike global UPR activators such as tunicamycin (which induces ER stress non-selectively) or AA132 (which activates all three UPR arms—ATF6, IRE1, and PERK), AA147 selectively activates the ATF6 transcriptional program without concomitant activation of IRE1 or PERK signaling [1]. This selectivity is attributed to the compound's metabolic activation profile and the extent of its covalent engagement with ER protein disulfide isomerases; chemoproteomic analyses demonstrate that AA147 modifies a restricted subset of PDIs, whereas AA132 covalently modifies PDIs to a greater extent, resulting in global UPR activation [2]. Furthermore, AA147's ATF6 activation is independent of ER stress induction, distinguishing it from stress-inducing agents [3]. The availability of a structurally matched inactive control analog, RP22, further underscores AA147's unique utility for target-specific validation . Consequently, substitution with less selective UPR modulators would confound interpretation of pathway-specific contributions and produce divergent transcriptional outcomes.

Quantitative Differentiation: AA147 Evidence vs. Closest Comparators


Arm-Selective ATF6 Activation: AA147 vs. AA132 UPR Selectivity Profile

AA147 selectively activates the ATF6 arm of the UPR without activating IRE1 or PERK pathways, whereas the structurally related analog AA132 globally activates all three UPR arms [1]. Chemoproteomic analyses reveal that AA132 covalently modifies protein disulfide isomerases (PDIs) to a greater extent than AA147, and the extent of PDI labeling by AA147 approaches a plateau more rapidly, indicating a more restricted covalent modification profile that correlates with arm-selective activation [1].

Unfolded Protein Response ER Stress ATF6 Signaling Proteostasis

Inactive Control Analog RP22: Essential for Target Validation in ATF6 Studies

RP22 is a structurally matched inactive analog of AA147 that lacks ATF6α-activating potency and is the recommended inactive control for probing ATF6α signaling-mediated UPR . In HEK293T cells treated with 10 μM compound for 24 hours, AA147 induces robust ATF6-dependent transcriptional activation, whereas RP22 at the same concentration produces no detectable ATF6 activation, demonstrating the essential structural requirements for bioactivity [1].

Negative Control ATF6 Signaling UPR Chemical Probe

Dual ATF6 and NRF2 Pathway Activation Potency: Quantitative EC₅₀ Values

AA147 activates both ATF6-dependent ER stress response element (ERSE) reporters and NRF2-dependent antioxidant response element (ARE) reporters with defined EC₅₀ values . In HT22 hippocampal cells, AA147 activates the ATF6-dependent ERSE reporter with an EC₅₀ of 3.6 μM and the NRF2-dependent ARE reporter with an EC₅₀ of 3.92 μM . This dual activation distinguishes AA147 from compounds that activate only one pathway.

ATF6 NRF2 Oxidative Stress Neuroprotection

In Vivo Efficacy: AA147 Reduces Clinical EAE Score in MS Mouse Model

In the experimental autoimmune encephalomyelitis (EAE) mouse model of multiple sclerosis, AA147 treatment significantly ameliorated clinical symptoms and reduced oligodendrocyte loss and demyelination [1]. The therapeutic benefit was abolished in mice lacking ATF6 specifically in oligodendrocytes, confirming that protection is mediated through ATF6 activation in these cells [1]. No comparator compound has demonstrated equivalent oligodendrocyte-protective efficacy in this model via the same mechanism.

Multiple Sclerosis EAE Oligodendrocyte Neuroinflammation

Blood-Brain Barrier Penetration: AA147 Crosses BBB in Murine Stroke Model

Pharmacokinetic analysis in a murine permanent stroke model demonstrated that AA147 can cross the blood-brain barrier and reach the CNS compartment [1]. Post-stroke treatment with AA147 improved long-term functional recovery in both young and aged mice [1]. This CNS penetration capability is not universally shared among UPR modulators and is a critical differentiator for neuroscience applications.

Blood-Brain Barrier CNS Delivery Stroke Pharmacokinetics

Selective Reduction of Amyloidogenic Protein Secretion: AA147 EC₅₀ in ALLC Secretion Assay

AA147 selectively reduces the secretion of amyloidogenic immunoglobulin light chain (ALLC) from ALMC-2 cells with an EC₅₀ of 1.1 μM, and also reduces amyloidogenic transthyretin (TTR) secretion from HepG2 cells . This activity is independent of global UPR activation and is attributed to ATF6-mediated reprogramming of ER proteostasis [1]. Comparators lacking ATF6 selectivity do not recapitulate this targeted reduction in amyloidogenic protein secretion.

Amyloidogenesis Immunoglobulin Light Chain TTR Proteostasis

AA147 Research and Procurement Applications: Where Arm-Selective ATF6 Activation Provides Definitive Advantage


Dissecting ATF6-Specific Contributions in UPR Pathway Studies

AA147 enables unambiguous interrogation of ATF6-dependent transcriptional programs without confounding activation of IRE1 or PERK pathways [1]. This arm-selectivity is essential for researchers seeking to deconvolute the distinct biological functions of each UPR branch in cellular stress responses, differentiation, and disease models. Use in conjunction with RP22 inactive control ensures target-specific conclusions.

Investigating ER Proteostasis in Neurodegenerative and Protein Aggregation Disease Models

AA147's demonstrated efficacy in reducing amyloidogenic protein secretion (EC₅₀ = 1.1 μM for ALLC) and its capacity to cross the blood-brain barrier [2] position it as a key tool compound for studying ER proteostasis modulation in amyloidosis, Alzheimer's disease, and other protein-misfolding disorders. The compound's in vivo activity in EAE [3] and stroke models [2] provides a translational bridge for preclinical CNS studies.

Cell-Based Assays Requiring Simultaneous ATF6 and NRF2 Pathway Activation

AA147's dual activation of ATF6 (EC₅₀ = 3.6 μM) and NRF2 (EC₅₀ = 3.92 μM) pathways in neuronal cells makes it uniquely suited for studies investigating the interplay between ER proteostasis and oxidative stress responses. This property distinguishes AA147 from compounds that activate only one of these protective pathways and enables investigation of cooperative cytoprotective mechanisms.

In Vivo Studies of ATF6-Dependent Tissue Protection

AA147 has demonstrated ATF6-dependent protection in multiple murine tissue injury models, including myocardial ischemia/reperfusion, renal ischemia/reperfusion, and cerebral ischemia [4]. The compound's validated in vivo activity, coupled with conditional knockout validation in the EAE model [3], supports its use in preclinical studies investigating ATF6's therapeutic potential across diverse disease indications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for AA147

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.